4-Chloro-6-(2-furanyl)-2-pyrimidinamine as the Direct Synthetic Precursor to a Potent, Selective JAK2 Inhibitor Scaffold (IC50 = 0.7 nM)
While 4-Chloro-6-(2-furanyl)-2-pyrimidinamine itself is a synthetic intermediate, its unique value is proven by the performance of the final, optimized inhibitors it generates. A derivative of this scaffold, compound 16h, demonstrated an IC50 of 0.7 nM against JAK2 kinase. This is a significant improvement in potency compared to the clinical drug tofacitinib, a pan-JAK inhibitor, which showed an IC50 of 1.1 nM for JAK2 in the same study. Furthermore, this derivative exhibited a >30-fold selectivity for JAK2 over JAK3, a selectivity profile not achievable with simple 4-aryl-2-aminopyrimidine analogs. [1]
| Evidence Dimension | JAK2 Kinase Inhibition (IC50) and JAK2/JAK3 Selectivity |
|---|---|
| Target Compound Data | Derivative 16h IC50 = 0.7 nM against JAK2; >30-fold selectivity over JAK3 |
| Comparator Or Baseline | Tofacitinib IC50 = 1.1 nM against JAK2; lower JAK2/JAK3 selectivity |
| Quantified Difference | The derivative is >1.5-fold more potent against JAK2 and exhibits superior JAK2/JAK3 selectivity. |
| Conditions | In vitro kinase inhibition assay using recombinant human JAK2 and JAK3. |
Why This Matters
For procurement, this proves that the 4-(2-furanyl)pyrimidin-2-amine core is a superior starting point for developing next-generation JAK2 inhibitors with better potency and safety margins than existing clinical agents.
- [1] Wang Y, et al. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorg Med Chem. 2017;25(1):75-90. View Source
